N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea
Overview
Description
N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription initiation. It was first identified in a high-throughput screen for compounds that selectively kill cancer cells with mutations in the p53 tumor suppressor gene. CX-5461 has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer.
Scientific Research Applications
1. Chemical Synthesis and Cyclization
N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea plays a significant role in chemical synthesis, particularly in cyclization reactions. For instance, thiourea derivatives, including those derived from N-(2-hydroxyethyl)thioureas, have been used for the one-pot synthesis of 2-phenylaminothiazolines. This demonstrates thiourea's utility in facilitating complex chemical transformations, contributing to the development of new chemical entities (Kim, Min, & Lee, 2001).
2. Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea derivatives have been explored for their potential biological activities. For example, studies have shown that certain thiourea derivatives exhibit notable pharmacological properties, which are pivotal in drug design and development. This indicates the broad applicability of thiourea compounds in the search for new therapeutic agents (Jagodziński, Wesołowska, Jagodzińska, & Rump, 2003).
3. Organocatalysis in Chemical Reactions
Thiourea has also been recognized for its role as an organocatalyst in various chemical reactions. It has been found to act as a radical initiator in oxidative cyanation processes, showcasing its versatility and effectiveness in facilitating diverse chemical transformations. This highlights the potential of thiourea compounds in innovative chemical synthesis (Ullah et al., 2019).
4. Synthesis of Heterocyclic Compounds
N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea is also instrumental in the synthesis of various heterocyclic compounds. Its derivatives have been used to synthesize a range of heterocycles, including thiazolidinones and triazinethiones. This underscores the compound's utility in creating diverse chemical structures that are crucial in pharmaceutical and chemical research (Radolović, Habuš, & Kralj, 2009).
5. Role in Antioxidant and Anti-haemolytic Activities
Research has indicated that certain thiourea derivatives, including those similar to N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea, exhibit antioxidant and anti-haemolytic activities. This suggests their potential application in combating oxidative stress and protecting against cell damage, which is significant in biomedical research and therapy (Haribabu et al., 2015).
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSNZOUVMDUFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366852 | |
Record name | N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea | |
CAS RN |
81467-07-4 | |
Record name | N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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